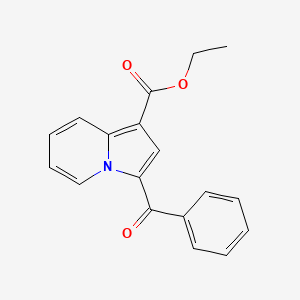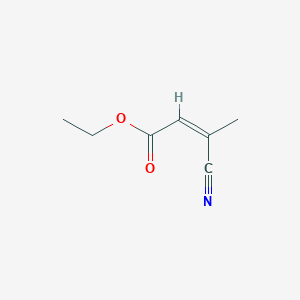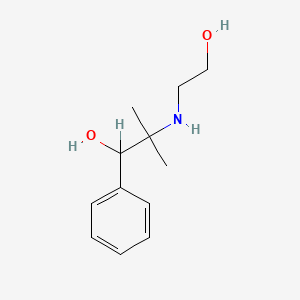
alpha-(1-((2-Hydroxyethyl)amino)-1-methylethyl)benzyl alcohol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alpha-(1-((2-Hydroxyethyl)amino)-1-methylethyl)benzyl alcohol is a chemical compound with the molecular formula C10H15NO2 It is known for its unique structure, which includes a benzyl alcohol moiety attached to an amino alcohol group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(1-((2-Hydroxyethyl)amino)-1-methylethyl)benzyl alcohol can be achieved through several methods. One common approach involves the reductive amination of benzyl alcohol with 2-hydroxyethylamine. This reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Another method involves the alkylation of benzyl alcohol with 2-chloroethanol, followed by the introduction of an amino group through a substitution reaction with ammonia or an amine. This process may require the use of a base such as sodium hydroxide to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. Catalysts such as palladium or platinum may be employed to enhance the efficiency of the reactions. Additionally, purification steps such as distillation or chromatography are often necessary to obtain the desired product in high purity.
化学反応の分析
Types of Reactions
Alpha-(1-((2-Hydroxyethyl)amino)-1-methylethyl)benzyl alcohol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to form a secondary or tertiary amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with a metal catalyst.
Substitution: Alkyl halides, sulfonates, and bases such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of benzaldehyde or benzoic acid.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of ethers, esters, or other substituted benzyl derivatives.
科学的研究の応用
Alpha-(1-((2-Hydroxyethyl)amino)-1-methylethyl)benzyl alcohol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
作用機序
The mechanism of action of alpha-(1-((2-Hydroxyethyl)amino)-1-methylethyl)benzyl alcohol involves its interaction with specific molecular targets and pathways. The hydroxyl and amino groups allow it to form hydrogen bonds and interact with enzymes, receptors, and other biomolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Alpha-(1-((2-Hydroxyethyl)amino)-1-methylethyl)benzyl alcohol can be compared with similar compounds such as:
Ephedrine: Shares a similar structure but has different pharmacological properties.
Pseudoephedrine: Similar to ephedrine but with distinct stereochemistry and effects.
Phenylethanolamine: Contains a similar amino alcohol structure but lacks the benzyl group.
特性
CAS番号 |
36981-89-2 |
|---|---|
分子式 |
C12H19NO2 |
分子量 |
209.28 g/mol |
IUPAC名 |
2-(2-hydroxyethylamino)-2-methyl-1-phenylpropan-1-ol |
InChI |
InChI=1S/C12H19NO2/c1-12(2,13-8-9-14)11(15)10-6-4-3-5-7-10/h3-7,11,13-15H,8-9H2,1-2H3 |
InChIキー |
BEISYSARAPNRPT-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C(C1=CC=CC=C1)O)NCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


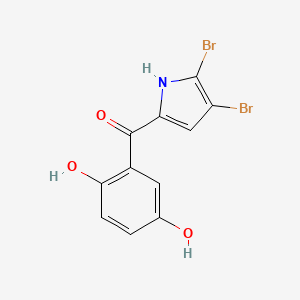
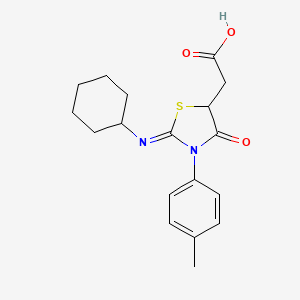

![Benzene, [1-(2-propenyloxy)ethenyl]-](/img/structure/B14670908.png)
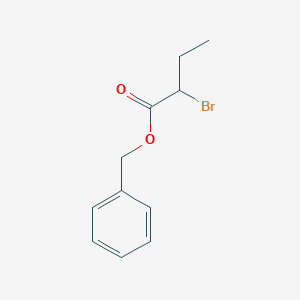
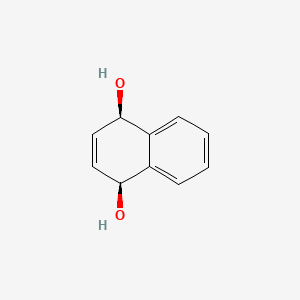

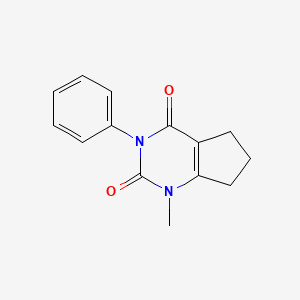

![8-Chloro-3,10-dimethylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14670933.png)
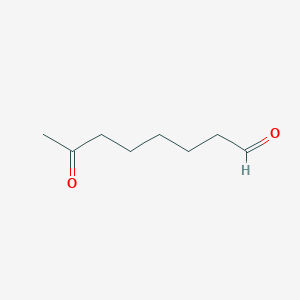
![2-(4-Aminopyrazolo[3,4-b]pyridin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14670942.png)
